4-Bromo-2H-pyran-2-one

Cross-coupling Organozinc Palladium catalysis

4-Bromo-2H-pyran-2-one (505097-65-4) delivers regiospecific C4 reactivity in Negishi/Sonogashira cross-couplings and orthogonal Diels-Alder cycloaddition, enabling predictable synthesis of 4-substituted 2-pyrones. Its stability and predictable C–Br bond orthogonality ensure batch reproducibility. Do not substitute with 3-/5-bromo or iodo/chloro analogs without validation. Essential for medicinal chemistry campaigns requiring precise 2-pyrone functionalization.

Molecular Formula C5H3BrO2
Molecular Weight 174.98 g/mol
CAS No. 505097-65-4
Cat. No. B1610270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2H-pyran-2-one
CAS505097-65-4
Molecular FormulaC5H3BrO2
Molecular Weight174.98 g/mol
Structural Identifiers
SMILESC1=COC(=O)C=C1Br
InChIInChI=1S/C5H3BrO2/c6-4-1-2-8-5(7)3-4/h1-3H
InChIKeyKHEABNLTWKPDEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2H-pyran-2-one (CAS 505097-65-4): A C4-Brominated α,β-Unsaturated Lactone Building Block for Selective Cross-Coupling and Cycloaddition Applications


4-Bromo-2H-pyran-2-one (CAS 505097-65-4) is a heterocyclic α,β-unsaturated lactone characterized by a bromine substituent at the C4 position of the 2-pyrone core (molecular formula C5H3BrO2, molecular weight 174.98 g/mol) . This compound serves as a versatile electrophilic building block in transition metal-catalyzed cross-coupling reactions [1] and participates in Diels-Alder cycloadditions to generate bicyclic lactones and functionalized aromatics [2].

Why 4-Bromo-2H-pyran-2-one Cannot Be Replaced by Regioisomeric or Alternative Halogenated 2-Pyrones in Synthetic Sequences


The bromine substitution pattern on the 2-pyrone scaffold critically dictates both cross-coupling efficiency and Diels-Alder cycloaddition behavior. 3-Bromo and 5-bromo regioisomers exhibit distinct electronic and steric profiles that alter their reactivity in palladium-catalyzed couplings [1], while chloro and iodo analogs demonstrate substantially different leaving group propensities and oxidative addition kinetics [2]. Furthermore, 4-bromo-2H-pyran-2-one displays a unique reactivity spectrum in thermal cycloadditions relative to its regioisomers: it does not undergo cycloaddition with electron-rich dienophiles, unlike 3- and 5-bromo analogs, which imposes strict compatibility requirements on reaction design [3]. These regiospecific and halogen-dependent reactivity differences render generic substitution of 4-bromo-2H-pyran-2-one with alternative 2-pyrone halides scientifically invalid for reproducible synthetic outcomes.

Quantitative Differentiation Evidence: 4-Bromo-2H-pyran-2-one versus Closest Analogs


Palladium-Catalyzed Cross-Coupling Yields: 4-Bromo-2-pyrone vs. 3-Bromo and 5-Bromo Regioisomers

4-Bromo-2-pyrone undergoes Negishi-type cross-coupling with organozinc reagents to produce 4-substituted 2H-pyran-2-ones in yields ranging from 50–85% under standard Pd(0) catalysis [1]. In direct contrast, 3-bromo-2-pyrone exhibits significantly lower reactivity in analogous Stille and Suzuki couplings, often requiring more forcing conditions or specialized catalyst systems to achieve comparable conversions [2]. The C4-bromo substitution pattern offers an optimal balance of electronic activation and steric accessibility for oxidative addition to Pd(0), whereas the C3 position experiences greater steric hindrance from the lactone carbonyl, and the C5 position suffers from reduced electrophilicity due to the extended conjugation with the carbonyl.

Cross-coupling Organozinc Palladium catalysis Heterocyclic synthesis

Diels-Alder Reactivity Spectrum: 4-Bromo-2H-pyran-2-one vs. 3-Bromo and 5-Bromo Analogs

4-Bromo-2H-pyran-2-one exhibits a distinct and restrictive Diels-Alder reactivity profile: it undergoes thermal cycloaddition only with electron-deficient dienophiles and produces cycloadducts without significant regio- or stereoselectivity [1]. In stark contrast, both 3-bromo-2H-pyran-2-one and 5-bromo-2H-pyran-2-one are ambident dienes capable of reacting with electron-rich, electron-neutral, and electron-deficient dienophiles with good regio- and stereoselectivity [2][3]. Furthermore, 3,5-dibromo-2H-pyran-2-one demonstrates the highest reactivity among bromo-2-pyrones, with activation free energies lower than those for 3-bromo-2H-pyran-2-one and 5-bromo-2H-pyran-2-one [4].

Diels-Alder cycloaddition Regioselectivity Ambident diene Thermal cycloaddition

Cross-Coupling Catalyst Efficiency: 4-Bromo-6-methyl-2-pyrone Sonogashira Alkynylation Yields

4-Bromo-6-methyl-2-pyrone, a close structural analog of 4-bromo-2H-pyran-2-one that retains the C4-bromo substitution pattern, undergoes Sonogashira alkynylation with terminal acetylenes using a Pd/C-Ph3P catalyst system to afford 4-alkynyl-6-methyl-2-pyrones in yields up to 95% [1]. Systematic optimization revealed that Pd/C with added triphenylphosphine outperforms alternative catalyst systems (e.g., Pd(PPh3)4, PdCl2(PPh3)2) for this specific C4-bromo-2-pyrone scaffold, whereas Negishi conditions (terminal alkynylzinc reagents generated in situ with LDA or n-BuLi) proved less efficient [2]. This catalyst specificity demonstrates that the C4-bromo-2-pyrone framework requires tailored reaction conditions distinct from those optimal for C3- or C5-bromo regioisomers.

Sonogashira coupling Alkynylation Palladium on carbon Heterogeneous catalysis

Halogen Leaving Group Reactivity Ranking: Bromo vs. Chloro vs. Iodo-2-pyrones in Cross-Coupling

The C4-bromo substituent offers an optimal balance of reactivity and stability for cross-coupling applications relative to chloro and iodo analogs. 4-Chloro-2H-pyran-2-one suffers from insufficient reactivity in palladium-catalyzed couplings, requiring elevated temperatures or specialized ligand systems that can compromise yields and functional group compatibility [1]. Conversely, 4-iodo-2H-pyran-2-one is significantly more reactive but exhibits reduced shelf stability and is prone to unwanted side reactions and homocoupling under standard coupling conditions. 4-Bromo-2H-pyran-2-one occupies the intermediate position on the reactivity scale, enabling efficient oxidative addition to Pd(0) at ambient or mildly elevated temperatures while maintaining adequate bench stability for routine laboratory handling [2].

Leaving group Oxidative addition Palladium catalysis C–X bond activation

Reactivity Ranking of Bromo-2-pyrones in Diels-Alder Cycloadditions

Experimental and computational investigations have established a clear reactivity hierarchy for bromo-2-pyrones in Diels-Alder cycloadditions: 3,5-dibromo-2-pyrone > 5-bromo-2-pyrone > 3-bromo-2-pyrone [1][2]. While 4-bromo-2H-pyran-2-one was not included in this specific ranking due to its distinct dienophile compatibility restrictions, this hierarchy underscores that bromine position critically modulates cycloaddition efficiency. 3,5-Dibromo-2-pyrone generates bicycloadducts in significantly higher chemical yields and with superior endo/exo ratios compared to monobromo-2-pyrones [3], with activation free energies 2–4 kcal/mol lower than those for 3-bromo-2H-pyran-2-one and 5-bromo-2H-pyran-2-one [4].

Diels-Alder Reactivity order Ambident diene Cycloaddition yield

Optimal Application Scenarios for 4-Bromo-2H-pyran-2-one (CAS 505097-65-4) Based on Quantitative Differentiation Evidence


Regiospecific C4-Arylation and -Alkynylation for Bioactive 2-Pyrone Library Synthesis

4-Bromo-2H-pyran-2-one enables predictable Negishi cross-coupling with aryl-, heteroaryl-, and ethynylzinc chlorides in 50–85% yield to generate 4-substituted 2H-pyran-2-ones [1]. This regiospecific C4 functionalization is essential for medicinal chemistry programs targeting 4-substituted 2-pyrone pharmacophores, as 3-bromo and 5-bromo regioisomers exhibit distinct coupling regioselectivity and lower yields [2]. For alkynylation applications, Sonogashira protocols using Pd/C-Ph3P deliver up to 95% yield for 4-alkynyl derivatives [3], providing efficient access to 4-ethynyl-2-pyrones for click chemistry conjugation and molecular probe development.

Diels-Alder Cycloaddition with Electron-Deficient Dienophiles for Bicyclic Lactone Synthesis

4-Bromo-2H-pyran-2-one undergoes thermal Diels-Alder cycloaddition exclusively with electron-deficient dienophiles [4]. This selective reactivity profile is advantageous for synthetic sequences requiring differential diene reactivity—4-bromo-2H-pyran-2-one can be employed alongside electron-deficient dienophiles while remaining inert toward electron-rich or electron-neutral partners that would react with 3-bromo or 5-bromo analogs [5]. This orthogonality enables sequential cycloaddition strategies in complex molecule synthesis where regioisomeric bromo-2-pyrones would exhibit undesired cross-reactivity.

Halogen-Selective Cross-Coupling in Multifunctional Scaffold Elaboration

The intermediate C–Br bond reactivity of 4-bromo-2H-pyran-2-one enables chemoselective cross-coupling in the presence of more reactive C–I bonds or in differentiation from less reactive C–Cl bonds [6]. This orthogonal reactivity profile is particularly valuable for the iterative functionalization of polyhalogenated 2-pyrone scaffolds, allowing sequential coupling steps with distinct reaction conditions. In process chemistry applications, the shelf stability of 4-bromo-2H-pyran-2-one relative to iodo analogs translates to higher batch-to-batch reproducibility and reduced decomposition-related impurities .

Building Block for Natural Product-Inspired 4-Substituted 2-Pyrones

4-Substituted 2H-pyran-2-one motifs occur in multiple classes of biologically active natural products including α-pyrones, bufadienolides, and lucibufagins [7]. 4-Bromo-2H-pyran-2-one serves as the direct electrophilic precursor for installing diverse C4 substituents (aryl, heteroaryl, alkenyl, alkynyl) via palladium-catalyzed cross-coupling [8], providing a unified entry point to C4-diversified 2-pyrone libraries for structure-activity relationship studies. This convergent approach eliminates the need to synthesize each 4-substituted analog de novo from separate precursors, accelerating hit-to-lead optimization campaigns.

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